molecular formula C15H13N3O2 B12114410 1H-Isoindole-1,3(2H)-dione, 5-[(2-aminophenyl)amino]-2-methyl- CAS No. 1152558-86-5

1H-Isoindole-1,3(2H)-dione, 5-[(2-aminophenyl)amino]-2-methyl-

Katalognummer: B12114410
CAS-Nummer: 1152558-86-5
Molekulargewicht: 267.28 g/mol
InChI-Schlüssel: SDCAPCJUVSPWKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Isoindole-1,3(2H)-dione, 5-[(2-aminophenyl)amino]-2-methyl- is a complex organic compound that belongs to the class of isoindoles Isoindoles are nitrogen-containing heterocycles that are found in various biologically active compounds and natural products

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 5-[(2-aminophenyl)amino]-2-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of benzyl azides with α-aryldiazoesters in the presence of a rhodium catalyst can yield isoindole derivatives . Another approach involves the use of nitrile ylides, which are generated by the reaction of nitriles with electrophilic carbenes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 5-[(2-aminophenyl)amino]-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1,3-dione derivatives, while reduction can produce amine-substituted isoindoles.

Wissenschaftliche Forschungsanwendungen

1H-Isoindole-1,3(2H)-dione, 5-[(2-aminophenyl)amino]-2-methyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 5-[(2-aminophenyl)amino]-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, the compound can act as an inhibitor of certain enzymes, such as protein kinases, by binding to their active sites . This interaction can disrupt the normal function of the enzymes, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1H-Isoindole-1,3(2H)-dione, 5-[(2-aminophenyl)amino]-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

1152558-86-5

Molekularformel

C15H13N3O2

Molekulargewicht

267.28 g/mol

IUPAC-Name

5-(2-aminoanilino)-2-methylisoindole-1,3-dione

InChI

InChI=1S/C15H13N3O2/c1-18-14(19)10-7-6-9(8-11(10)15(18)20)17-13-5-3-2-4-12(13)16/h2-8,17H,16H2,1H3

InChI-Schlüssel

SDCAPCJUVSPWKK-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC3=CC=CC=C3N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.